molecular formula C23H18O2 B13998456 4-Methyl-3,5,5-triphenylfuran-2(5H)-one CAS No. 68727-86-6

4-Methyl-3,5,5-triphenylfuran-2(5H)-one

Cat. No.: B13998456
CAS No.: 68727-86-6
M. Wt: 326.4 g/mol
InChI Key: CKDTWDRSEIZAKR-UHFFFAOYSA-N
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Description

4-Methyl-3,5,5-triphenylfuran-2(5H)-one is a synthetic furan-2(5H)-one derivative of interest in medicinal and organic chemistry research. Furanones are a class of oxygen-containing heterocycles recognized as versatile scaffolds with a broad spectrum of reported biological activities . Compounds within this structural family are frequently investigated for their potential as anticancer agents . The mechanism of action for such activity is often attributed to the molecule's ability to function as a Michael acceptor, where the electrophilic lactone ring can undergo reactions with biological nucleophiles, leading to the observed anti-proliferative effects . From a research perspective, triphenylfuranone derivatives serve as valuable subjects for computational chemistry studies. Researchers utilize Density Functional Theory (DFT) to evaluate their structural and electronic properties, including frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and non-linear optical (NLO) behavior, to predict reactivity and stability . Furthermore, these compounds are used in molecular docking simulations to predict their binding affinity and mode of interaction with various anticancer targets, such as protein kinases . This compound is provided for research purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68727-86-6

Molecular Formula

C23H18O2

Molecular Weight

326.4 g/mol

IUPAC Name

4-methyl-3,5,5-triphenylfuran-2-one

InChI

InChI=1S/C23H18O2/c1-17-21(18-11-5-2-6-12-18)22(24)25-23(17,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3

InChI Key

CKDTWDRSEIZAKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies for 4 Methyl 3,5,5 Triphenylfuran 2 5h One and Analogues

Strategies Involving Cyclopropenones as Precursors

Cyclopropenones have emerged as versatile C3 synthons in organic synthesis. Their high ring strain facilitates ring-opening reactions, which, when coupled with various reactants, can lead to the formation of five-membered heterocyclic systems like furan-2(5H)-ones.

A significant advancement in the synthesis of furan-2(5H)-ones (also known as butenolides) involves the phosphine-catalyzed (3+2) annulation of cyclopropenones with various electrophilic partners, particularly aldehydes. This organocatalytic approach provides an efficient route to highly substituted butenolides.

The reaction is initiated by the nucleophilic addition of a phosphine (B1218219), such as trimethylphosphine (B1194731) (PMe₃), to a cyclopropenone. This is followed by a ring-opening of the strained three-membered ring to generate a key intermediate: an α-ketenyl phosphorous ylide. This reactive ylide then undergoes a cycloaddition with an aldehyde. The subsequent intramolecular Wittig-type reaction closes the ring and eliminates the phosphine oxide, yielding the furan-2(5H)-one product. This catalytic cycle highlights the versatility of phosphine catalysis in activating strained ring systems for cycloaddition reactions.

The scope of this reaction is broad, accommodating a range of substituted cyclopropenones and aldehydes, as detailed in the following table.

EntryCyclopropenone (R¹, R²)Aldehyde (R³)ProductYield (%)
1Diphenylcyclopropenone (B372975)Benzaldehyde3,4,5-Triphenylfuran-2(5H)-one95
2Diphenylcyclopropenone4-Methoxybenzaldehyde5-(4-Methoxyphenyl)-3,4-diphenylfuran-2(5H)-one92
3Diphenylcyclopropenone2-Naphthaldehyde5-(Naphthalen-2-yl)-3,4-diphenylfuran-2(5H)-one99
4Di(p-tolyl)cyclopropenoneBenzaldehyde5-Phenyl-3,4-di-p-tolylfuran-2(5H)-one94
5DiphenylcyclopropenonePivalaldehyde5-(tert-Butyl)-3,4-diphenylfuran-2(5H)-one83

This table presents selected examples from the phosphine-catalyzed (3+2) annulation of cyclopropenones with aldehydes.

An alternative strategy for constructing the furan-2(5H)-one skeleton from cyclopropenones involves a pyridine-catalyzed annulation with bromomethyl carbonyl compounds. acs.orgresearchgate.net This method leads to the formation of furan-2(5H)-ones bearing a carbonyl group at the 5-position. The reaction is notable for its operational simplicity, as it can be conducted at room temperature and is not sensitive to air or moisture. researchgate.net

The proposed mechanism begins with the reaction between the bromomethyl carbonyl compound and pyridine (B92270) to form a pyridinium (B92312) salt. researchgate.net In the presence of a base, this salt generates a zwitterionic intermediate which then undergoes a Michael addition to the cyclopropenone. researchgate.net Subsequent ring-opening of the cyclopropenone ring, followed by an intramolecular cyclization and oxidation sequence, yields the final 5-carbonyl furan-2(5H)-one product. researchgate.net

EntryDiaryl Cyclopropenone (Ar¹, Ar²)Bromomethyl Carbonyl CompoundProductYield (%)
1DiphenylcyclopropenoneMethyl bromoacetateMethyl 2-oxo-4,5-diphenyl-2,5-dihydrofuran-3-carboxylate64
2Di(p-tolyl)cyclopropenoneMethyl bromoacetateMethyl 2-oxo-4,5-di-p-tolyl-2,5-dihydrofuran-3-carboxylate78
3Di(p-methoxyphenyl)cyclopropenoneMethyl bromoacetateMethyl 4,5-bis(4-methoxyphenyl)-2-oxo-2,5-dihydrofuran-3-carboxylate82
4Diphenylcyclopropenone2-Bromo-1-phenylethan-1-one3-Benzoyl-4,5-diphenylfuran-2(5H)-one75

This table showcases the versatility of the pyridine-catalyzed annulation for synthesizing 5-carbonyl furan-2(5H)-ones. researchgate.net

Metal catalysis provides another powerful avenue for the functionalization of cyclopropenones. An unprecedented silver-catalyzed [3+2] annulation of cyclopropenones with N,N-dimethylformamide (DMF) has been developed, which proceeds via C-C bond cleavage. researchgate.net This reaction offers an efficient method for constructing γ-aminobutenolides, a class of furanone derivatives. researchgate.net

In this process, silver trifluoromethanesulfonate (B1224126) (AgOTf) acts as the catalyst. researchgate.net A key feature of this reaction is that DMF serves as the source of the carbonyl group in the resulting furanone ring. researchgate.net The protocol exhibits excellent chemo- and regioselectivity and tolerates a variety of functional groups. researchgate.net Silver trifluoromethanesulfonate is a versatile reagent and catalyst in organic synthesis, known for its ability to act as a Lewis acid and to abstract halides. nih.govorganic-chemistry.org

EntryCyclopropenone (R¹, R²)FormamideProductYield (%)
1DiphenylcyclopropenoneDMF5-(Dimethylamino)-3,4-diphenylfuran-2(5H)-one81
2Di(p-tolyl)cyclopropenoneDMF5-(Dimethylamino)-3,4-di-p-tolylfuran-2(5H)-one75
3Di(p-fluorophenyl)cyclopropenoneDMF5-(Dimethylamino)-3,4-bis(4-fluorophenyl)furan-2(5H)-one70
4Di(p-chlorophenyl)cyclopropenoneDMF5-(Dimethylamino)-3,4-bis(4-chlorophenyl)furan-2(5H)-one72
5Di(m-tolyl)cyclopropenoneDMF5-(Dimethylamino)-3,4-di-m-tolylfuran-2(5H)-one78

This table illustrates the scope of the silver-catalyzed [3+2] annulation of cyclopropenones with DMF. researchgate.net

Ring-Opening and Subsequent Ring-Closure Approaches

Another major class of synthetic strategies involves the transformation of existing heterocyclic or acyclic precursors through ring-opening and/or ring-closure reactions to form the desired furan-2(5H)-one structure.

The synthesis of substituted furan-2(5H)-ones can be achieved from precursors like maleic anhydrides, which are structurally related to furan-2,3-diones. A notable example is the efficient, two-step synthesis of 3,4,5-trimethyl-2(5H)-furanone from 2,3-dimethylmaleic anhydride. orgsyn.org This method provides a straightforward route to highly substituted furanones. orgsyn.org

The synthesis begins with the nucleophilic 1,2-addition of an organometallic reagent, such as methyllithium, to one of the carbonyl groups of the 2,3-dimethylmaleic anhydride. orgsyn.org This step forms a hemiacetal intermediate. The subsequent reduction of this intermediate, for example using sodium borohydride, yields the final 3,4,5-trimethyl-2(5H)-furanone product. orgsyn.org This approach allows for the introduction of a substituent at the C5 position via the organometallic reagent, making it a versatile method for generating analogues.

The oxidative transformation of substituted furans is a well-established method for the synthesis of furanones. This approach typically involves the oxidative cleavage of the furan (B31954) ring to form a 1,4-dicarbonyl intermediate, which can then undergo intramolecular cyclization to the furan-2(5H)-one.

A classic example of this transformation is the oxidation of furfural (B47365). The oxidation of furfural with an oxidant like performic acid can lead to the formation of furanone products. Another method involves the use of singlet oxygen to oxidize substituted furans, which can yield 5-hydroxy-2(5H)-furanones. The reaction proceeds through a [4+2] cycloaddition of singlet oxygen to the furan ring, forming an endoperoxide intermediate which then rearranges to the final product. The specific outcome of the oxidation can depend on the substitution pattern of the starting furan and the reaction conditions employed.

Transformations of Activated Allenes and Alkynes for Furan-2(5H)-one Synthesis

The unique reactivity of allenes and alkynes provides a powerful platform for the construction of the furan-2(5H)-one scaffold. These methods often involve metal-catalyzed or photoinduced cyclization reactions.

One notable approach involves the photocatalytic cyclization of 2,3-allenoic acids with sulfonyl chlorides to produce 4-sulfonylated furan-2(5H)-ones. chemistryviews.orgacs.org This method utilizes an iridium-based photocatalyst under blue LED light, offering a mild and efficient route to these derivatives. chemistryviews.org The proposed mechanism proceeds through a sulfonyl radical generated via a single-electron transfer (SET) process. chemistryviews.org This radical then reacts with the allenoic acid to initiate cyclization. chemistryviews.org

Transition metal catalysis is also a key strategy in the cyclization of functionalized allenes. clockss.orgthieme-connect.de Catalysts based on silver (Ag), mercury (Hg), palladium (Pd), ruthenium (Ru), and gold (Au) have been successfully employed for the cycloisomerization of allenols to form five- or six-membered oxygen-containing heterocycles. clockss.org For instance, phosphorylated α-hydroxyallenes can be smoothly converted into 2,5-dihydrofurans using coinage metal salt catalysts in a 5-endo-trig cycloisomerization reaction. nih.gov

Alkynes are also valuable precursors for furanone synthesis. Platinum(II) chloride (PtCl2) has been shown to catalyze the intramolecular reaction of 5-(2-furyl)-1-alkynes. acs.orgacs.org Density functional theory (DFT) calculations suggest that the reaction proceeds through a key cyclopropyl (B3062369) platinacarbene intermediate. acs.orgacs.org This intermediate can then rearrange to form an oxepin, which exists in equilibrium with an arene oxide, ultimately leading to phenolic products under certain conditions. acs.orgacs.org

The table below summarizes selected examples of furan-2(5H)-one synthesis from allenes and alkynes.

Starting MaterialReagents/CatalystProduct TypeReference
2,3-Allenoic acidsSulfonyl chloride, Iridium photocatalyst, Blue LED4-Sulfonylated furan-2(5H)-ones chemistryviews.orgacs.org
Phosphorylated α-hydroxyallenesCoinage metal salts (e.g., Ag(I), Au(I))3-Phosphorylated 2,5-dihydrofurans nih.gov
5-(2-Furyl)-1-alkynesPtCl2Phenols (via furanone-related intermediates) acs.orgacs.org

Organocatalytic Approaches to 2-Furanone Derivatives

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing access to chiral molecules without the need for metal catalysts. Several organocatalytic strategies have been developed for the synthesis of furan-2(5H)-one derivatives. These methods often rely on the activation of substrates through the formation of iminium or enamine intermediates.

Key reactions in this area include:

Vinylogous Aldol (B89426) Reactions: Chiral quaternary ammonium (B1175870) aryloxides have been used as efficient ion-pairing organocatalytic systems for the enantioselective direct vinylogous aldol reaction of 2(5H)-furanone derivatives with various aldehydes.

Michael Additions: Organocatalysts can promote the asymmetric Michael addition of various nucleophiles to α,β-unsaturated furanones, leading to highly functionalized chiral γ-lactones.

Mannich Reactions: The asymmetric Mannich reaction of 2(5H)-furanones with imines provides a direct route to γ-butenolide derivatives bearing an amine functionality, which are valuable precursors for alkaloids and other nitrogen-containing compounds.

These organocatalytic methods offer several advantages, including mild reaction conditions, low catalyst loadings, and the use of readily available starting materials.

Synthesis of Chiral Furan-2(5H)-one Systems

The development of stereoselective methods for the synthesis of chiral furan-2(5H)-ones is of significant interest due to the prevalence of these motifs in biologically active molecules.

One approach involves the use of chiral auxiliaries derived from natural products. For example, optically active sulfur-containing 2(5H)-furanone derivatives have been synthesized using stereochemically pure 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones. nih.gov These chiral precursors are obtained from the acid-catalyzed reaction of mucochloric or mucobromic acids with l-menthol (B7771125) and l-borneol. nih.gov The initial products are diastereomeric mixtures, from which pure stereoisomers can be isolated by recrystallization. nih.gov Subsequent reactions, such as thiolation and oxidation, lead to the formation of chiral 2(5H)-furanone sulfones. nih.gov

The table below details the synthesis of chiral thioethers and sulfones from diastereomerically pure furanones.

Starting FuranoneThiolThioether ProductSulfone Product (after oxidation)
(5S)-5-(l)-Menthyloxy-3,4-dichloro-2(5H)-furanone4-Methylbenzenethiol(5S)-3-Chloro-5-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy)-4-((4-methylphenyl)thio)furan-2(5H)-one(5S)-3-Chloro-5-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy)-4-((4-methylphenyl)sulfonyl)furan-2(5H)-one
(5S)-5-(l)-Bornyloxy-3,4-dichloro-2(5H)-furanone4-Chlorobenzenethiol(5S)-3-Chloro-5-(((1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)-4-((4-chlorophenyl)thio)furan-2(5H)-one(5S)-3-Chloro-5-(((1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)-4-((4-chlorophenyl)sulfonyl)furan-2(5H)-one

Photoinduced Addition Reactions to Furan-2(5H)-ones

Photochemical reactions provide a unique avenue for the functionalization of furan-2(5H)-ones, often leading to complex molecular architectures that are difficult to access through thermal methods. The [2+2] photocycloaddition, also known as the Paterno-Büchi reaction, is a prominent example.

The photoreaction of 2(5H)-furanones with alkynes has been investigated, revealing a complex process that can yield a variety of products. Under direct excitation in acetonitrile, both the primary [2+2] cycloadducts and products resulting from a 1,3-acyl shift rearrangement are formed. For unsymmetrical alkynes, this rearrangement can lead to new regioisomers. When photosensitized conditions are used (e.g., in acetone), the rearranged products are not observed, suggesting that the 1,3-acyl shift occurs from the singlet excited state of the furanone.

Theoretical studies using DFT and CASSCF methods on the [2+2] photocycloaddition of 2(5H)-furanone to ethylene (B1197577) and acetylene (B1199291) have shown that the reaction proceeds through the formation of a triplet 1,4-biradical intermediate. This intermediate subsequently undergoes spin inversion to form the final cyclobutane (B1203170) product.

Synthesis of Specific Functionalized Derivatives (e.g., Amino Acid Conjugates)

The functionalization of the furan-2(5H)-one core with specific moieties, such as amino acids, can lead to compounds with interesting biological properties or applications as linkers in drug discovery.

A series of amino acid derivatives of 5-alkoxy-3,4-dihalo-2(5H)-furanones have been successfully synthesized through a metal-free C–N coupling reaction. This method allows for the direct linkage of various amino acids to the furanone ring. These derivatives have been investigated for their potential as linkers to connect the 2(5H)-furanone unit with other bioactive molecules containing hydroxyl or amino groups.

Applications of Heterogeneous Catalysts in Furan-2(5H)-one Synthesis (e.g., Al-doped ZnO nanostructure)

Heterogeneous catalysts offer significant advantages in organic synthesis, including ease of separation, reusability, and often milder reaction conditions. Various heterogeneous catalysts have been employed for the synthesis of furan-2(5H)-one derivatives.

A common strategy involves a three-component reaction between an acetylene carboxylate, an aniline, and a carbonyl compound. Several heterogeneous Lewis acid catalysts have been shown to be effective for this transformation, including:

β-cyclodextrin

Tin(II) chloride (SnCl2)

Tin(IV) oxide (SnO) nanoparticles

Zinc oxide (ZnO) nanoparticles

Aluminum-doped zinc oxide (Al-doped ZnO) nanostructures

The use of Al-doped ZnO nanostructures highlights the application of advanced materials in catalysis for the efficient construction of the furan-2(5H)-one core. These nanocatalysts are often recyclable and can promote the reaction in environmentally benign solvents, such as water.

Reaction Mechanisms and Chemical Transformations of 4 Methyl 3,5,5 Triphenylfuran 2 5h One Systems

Ring-Opening Reactions and Pathways

The strained five-membered lactone ring in 4-Methyl-3,5,5-triphenylfuran-2(5H)-one is susceptible to cleavage under various conditions, including nucleophilic attack and acid catalysis. These reactions break the ester linkage, leading to acyclic products.

Nucleophilic Ring-Opening, Including Alkaline Hydrolysis

The ester functional group within the lactone structure of this compound is an electrophilic site susceptible to attack by nucleophiles. wikipedia.org Under alkaline conditions, such as in the presence of hydroxide (B78521) ions (OH⁻), the furanone can undergo hydrolysis.

The generally accepted mechanism for this transformation is a nucleophilic acyl substitution. The process initiates with the attack of a hydroxide ion on the electrophilic carbonyl carbon (C2) of the lactone ring. This step forms a tetrahedral intermediate. Subsequently, the ring opens through the cleavage of the C5-O1 bond, a process driven by the reformation of the carbonyl group. This ring-opening step is generally the rate-determining step. The final step involves an acid-base reaction where the newly formed carboxylate is protonated upon workup to yield the corresponding γ-hydroxy carboxylic acid.

General Mechanism of Alkaline Hydrolysis:

Nucleophilic Attack: The hydroxide ion attacks the carbonyl carbon.

Formation of Tetrahedral Intermediate: A transient species is formed where the carbonyl carbon is sp³ hybridized.

Ring-Opening: The C-O bond of the lactone ring cleaves to relieve ring strain and expel the alkoxide.

Protonation: The resulting carboxylate and alkoxide are protonated during workup to yield the final product.

The phenyl groups at C3 and C5, along with the methyl group at C4, exert significant steric hindrance around the furanone ring. This bulkiness can impede the approach of the nucleophile to the carbonyl carbon, potentially slowing the rate of hydrolysis compared to less substituted furanones.

StepDescriptionKey Intermediates
1 Attack of hydroxide ion on the carbonyl carbon (C2).Furanone starting material
2 Formation of a negatively charged tetrahedral intermediate.Tetrahedral alkoxide intermediate
3 Cleavage of the C5-O1 ester bond to open the ring.Carboxylate and alkoxide species
4 Protonation (upon acidic workup) of the carboxylate and alcohol.γ-hydroxy carboxylic acid product

This is an interactive data table. Click on the headers to sort.

Acid-Catalyzed Ring-Opening Mechanisms

In the presence of a strong acid and a nucleophile (such as water or an alcohol), this compound can undergo acid-catalyzed ring-opening. The reaction is initiated by the protonation of one of the oxygen atoms, which enhances the electrophilicity of the lactone. rsc.orgresearchgate.net

Two primary pathways are possible, depending on which oxygen atom is protonated:

Protonation of the Carbonyl Oxygen: The carbonyl oxygen is typically more basic. Its protonation activates the carbonyl carbon, making it more susceptible to nucleophilic attack. The subsequent attack by a nucleophile (e.g., H₂O) leads to a tetrahedral intermediate. Ring opening occurs through the cleavage of the C5-O1 bond.

Protonation of the Ether Oxygen (O1): Protonation of the in-ring ether oxygen makes it a good leaving group. This can facilitate ring opening via cleavage of the C5-O1 bond, leading to a resonance-stabilized tertiary carbocation at the C5 position. The stability of this carbocation is significantly enhanced by the two attached phenyl groups. A nucleophile can then attack this carbocationic center.

Studies on related substituted furans show that the specific pathway and the resulting products are highly dependent on the substitution pattern on the furan (B31954) ring. researchgate.net For this compound, the formation of a tertiary carbocation at C5 stabilized by two phenyl groups suggests that the mechanism involving protonation of the ether oxygen is a plausible and potentially significant pathway.

Electrocyclic Ring-Opening in Related Systems

Electrocyclic reactions are pericyclic reactions that involve the concerted formation or breaking of a sigma bond to close or open a ring. While specific studies on the electrocyclic ring-opening of this compound are not prevalent, photoreactions of related 2(5H)-furanones demonstrate relevant chemical behavior. nih.gov

The photoreaction of 2(5H)-furanones with alkynes has been shown to proceed through complex pathways. nih.gov These reactions can be initiated by direct excitation, leading to the formation of [2+2] cycloadducts. Importantly, these primary adducts can undergo further rearrangements, such as a 1,3-acyl shift, which occurs from the singlet excited state of the β,γ-unsaturated lactone. This type of rearrangement indicates the electronic flexibility of the furanone system under photochemical conditions, which can be considered a related process to formal electrocyclic ring-opening and re-closure pathways.

Mechanism of Ring-Opening in Cyclopropenone-Derived Reactions

The synthesis of the this compound scaffold can be achieved through the ring-opening of a cyclopropenone precursor. Cyclopropenones are highly strained three-membered rings that readily undergo ring-opening reactions when treated with nucleophiles.

The mechanism for the formation of a furanone from a cyclopropenone generally involves the following steps:

Nucleophilic Attack: A nucleophile (e.g., an enolate) attacks one of the sp²-hybridized carbons of the cyclopropenone ring.

Ring-Opening: This attack induces the cleavage of a C-C single bond within the strained ring, leading to the formation of a vinylketene intermediate.

Cyclization: The vinylketene intermediate is highly reactive and undergoes a rapid intramolecular cyclization. The oxygen atom of the enolate attacks the central carbon of the ketene (B1206846) moiety.

Formation of Furanone: This cyclization step forms the five-membered furanone ring.

This pathway represents a formal [3+2] cycloaddition where the cyclopropenone acts as a three-carbon component. The specific substituents on the final furanone product are determined by the substituents on the starting cyclopropenone and the nucleophile.

Cycloaddition and Annulation Chemistry

Cycloaddition reactions are a cornerstone in the synthesis of heterocyclic systems, including the furan-2(5H)-one core.

(3+2) Cycloadditions in Furan-2(5H)-one Synthesis

The construction of the furan-2(5H)-one ring system is frequently accomplished via [3+2] cycloaddition (or annulation) reactions. In this context, a three-atom component reacts with a two-atom component to form the five-membered ring.

A prominent strategy involves the reaction of cyclopropenones with various nucleophilic species. The cyclopropenone serves as a versatile three-carbon synthon. The reaction can be catalyzed by Lewis bases or organocatalysts, which activate the cyclopropenone towards nucleophilic attack and subsequent ring-opening. For instance, the reaction of a diphenylcyclopropenone (B372975) with a β-ketoester can be used to synthesize highly substituted furan-2(5H)-ones.

General Scheme for [3+2] Annulation:

Activation: An organocatalyst (e.g., a phosphine (B1218219) or an N-heterocyclic carbene) activates the cyclopropenone.

Nucleophilic Addition: A C-nucleophile, such as an enolate derived from a β-ketoester, adds to the cyclopropenone.

Ring-Opening and Cyclization: The resulting intermediate undergoes ring-opening to a vinylketene, which then rapidly cyclizes to form the furanone product, as described in section 3.1.4.

This method provides an efficient route to complex furanones with a high degree of substitution, such as the this compound system.

Reaction TypeKey ReactantsIntermediateProduct
Alkaline Hydrolysis Furanone, OH⁻Tetrahedral Intermediateγ-hydroxy carboxylic acid
Acid-Catalyzed Opening Furanone, H₃O⁺Protonated Furanone, CarbocationAcyclic ester/acid
Cyclopropenone Annulation Cyclopropenone, Nucleophile (enolate)VinylketeneFuran-2(5H)-one

This is an interactive data table. Click on the headers to sort.

Hetero-Diels–Alder Reactions for Expansion

The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, can be adapted to heterocyclic systems in what is known as the hetero-Diels-Alder reaction. researchgate.netmdpi.com In the context of this compound, the endocyclic double bond within the furanone ring could potentially act as a dienophile. However, the steric hindrance imposed by the adjacent methyl group at C-4 and the triphenyl substitution at C-3 and C-5 would likely necessitate highly reactive dienes and potentially harsh reaction conditions, such as high pressure or Lewis acid catalysis, to overcome the steric barrier.

The electronic nature of the furanone's double bond, being part of an α,β-unsaturated lactone system, renders it electron-deficient and thus a suitable candidate for reactions with electron-rich dienes. Theoretical studies on similar systems suggest that the regioselectivity and stereoselectivity of such cycloadditions would be governed by a complex interplay of steric and electronic factors. mdpi.com While specific experimental data on this compound as a dienophile in hetero-Diels-Alder reactions is not extensively documented, analogous reactions with less substituted 2(5H)-furanones provide a foundational understanding of its potential reactivity. mit.edunih.gov

Ring Expansion Reactions with Active Methylenes

Ring expansion reactions offer a pathway to synthesize larger heterocyclic or carbocyclic frameworks from existing ring systems. For this compound, reactions with active methylene (B1212753) compounds, such as malonates or cyanoacetates, in the presence of a suitable base, could potentially lead to ring expansion. The mechanism would likely involve the initial Michael addition of the carbanion derived from the active methylene compound to the electron-deficient double bond of the furanone. Subsequent intramolecular cyclization and rearrangement could then lead to an expanded ring system. The specific outcome of such a reaction would be highly dependent on the nature of the active methylene compound, the base employed, and the reaction conditions.

Substitution and Functionalization Reactions on the Furan-2(5H)-one Core

C-C Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. organic-chemistry.orgresearchgate.net For the functionalization of the this compound core, a common strategy involves the introduction of a suitable leaving group, such as a tosylate or a halide, at the C-4 position. This functionalized furanone can then undergo cross-coupling reactions, such as the Suzuki or Stille coupling, with a variety of organometallic reagents to introduce new substituents. ysu.amtcichemicals.com

However, a significant challenge in applying this methodology to the target molecule is the steric hindrance presented by the 3-phenyl group, which can impede the approach of the catalyst and the coupling partner. ysu.am Research on related 3-phenyl-4-tosyl-2(5H)-furanones has shown that these steric effects can dramatically reduce the efficiency of cross-coupling reactions. ysu.am Overcoming this steric barrier might require the use of specialized ligands or catalyst systems designed for hindered substrates.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Furanone Scaffolds

Furanone SubstrateCoupling PartnerCatalyst SystemProductYield (%)
4-Tosyl-2(5H)-furanonePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃4-Phenyl-2(5H)-furanone85
4-Bromo-2(5H)-furanoneVinyltributyltinPd(PPh₃)₄4-Vinyl-2(5H)-furanone78
3-Phenyl-4-tosyl-2(5H)-furanonePhenylboronic acidPd(OAc)₂ / SPhos3,4-Diphenyl-2(5H)-furanoneLow

Note: This table is illustrative and based on data for related furanone systems, as specific data for this compound is limited.

C-H Activation Pathways

Direct C-H activation represents a more atom-economical approach to functionalization, as it avoids the pre-installation of a leaving group. researchgate.netresearchgate.net For this compound, the most likely sites for C-H activation would be the ortho positions of the numerous phenyl rings or potentially the methyl group at the C-4 position. The regioselectivity of such reactions would be directed by the choice of catalyst and directing group, if any. While the application of C-H activation to this specific furanone is a developing area of research, studies on other complex aromatic systems suggest its feasibility. researchgate.net

Reactions Involving Halogenated Furanone Intermediates

Halogenated derivatives of this compound would serve as versatile intermediates for a variety of chemical transformations. nih.gov Halogenation could potentially be achieved at the C-4 position or on the phenyl rings. These halogenated intermediates can then participate in nucleophilic substitution reactions or as precursors in the aforementioned C-C coupling reactions. researchgate.net The reactivity of these halogenated furanones would be influenced by the position and nature of the halogen atom. nih.gov

Isomerization and Tautomerism Studies of Furan-2(5H)-ones

Tautomerism, the interconversion of structural isomers, is a possibility in furanone systems, particularly if substituents with acidic protons are present. For this compound, the potential for keto-enol tautomerism involving the lactone carbonyl and the C-4 position is a topic of interest. The equilibrium between the keto and enol forms would be influenced by the solvent, pH, and temperature. rsc.orgresearchgate.net

Furthermore, the presence of multiple phenyl groups introduces the possibility of atropisomerism if rotation around the C-C single bonds connecting the phenyl groups to the furanone core is restricted. The steric bulk of the substituents on the furanone ring could create a significant barrier to rotation, potentially allowing for the isolation of stable rotational isomers. Spectroscopic techniques, such as variable-temperature NMR, would be instrumental in studying the dynamics of such isomeric and tautomeric equilibria.

Catalytic Reactivity and Mechanistic Elucidation

The catalytic activation of this compound opens avenues for novel molecular constructions and functionalizations. Understanding the mechanisms governing these reactions is paramount for the rational design of catalysts and the development of efficient synthetic methodologies.

Lewis Base Activation Mechanisms (e.g., NHC·CS2 catalysis)

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts capable of activating a variety of substrates. In the context of lactone chemistry, NHCs can initiate ring-opening and other transformations. While specific studies on this compound are not extensively documented, the general mechanism of NHC catalysis on lactones provides a foundational understanding.

The catalytic cycle typically begins with the nucleophilic attack of the NHC on the electrophilic carbonyl carbon of the furanone. This leads to the formation of a tetrahedral intermediate. The subsequent ring-opening of the lactone can generate a zwitterionic Breslow-type intermediate. The fate of this intermediate is then dictated by the reaction conditions and the presence of other reagents. For instance, in the presence of a suitable coupling partner, this intermediate can undergo further reactions to form new C-C or C-X bonds. The use of an NHC·CS2 adduct suggests a potential role in modulating the reactivity of the NHC or participating in the catalytic cycle, possibly through the formation of a dithiocarboxylate intermediate, though specific applications to this furanone are yet to be detailed in the literature.

The general mechanism for NHC-catalyzed reactions often involves the formation of a Breslow intermediate after the nucleophilic attack of the NHC on an aldehyde. In the case of lactones, a similar initial activation is plausible, leading to ring-opening and the formation of a reactive intermediate that can then engage in subsequent transformations.

Transition Metal-Mediated Transformations (e.g., Rh(III)-mediated pathways)

Rhodium(III)-catalyzed C-H activation has become a cornerstone of modern organic synthesis, enabling the direct functionalization of otherwise inert C-H bonds. While the direct C-H activation of the phenyl rings in this compound has not been specifically reported, the broader context of Rh(III)-catalyzed reactions of furanone-containing molecules offers significant mechanistic insights.

These reactions often proceed via a concerted metalation-deprotonation (CMD) mechanism, where a directing group on the substrate coordinates to the Rh(III) center, facilitating the cleavage of a nearby C-H bond to form a rhodacycle intermediate. This intermediate is central to the catalytic cycle and can undergo various transformations, such as insertion of alkynes or alkenes, leading to annulation products. For the subject furanone, one of the phenyl groups could potentially act as a directing group, or a chelating group could be introduced to facilitate regioselective C-H activation.

A plausible catalytic cycle for a hypothetical Rh(III)-catalyzed C-H functionalization of one of the phenyl rings of this compound is depicted below:

StepDescriptionIntermediate
1Coordination of the substrate to the [CpRh(III)] catalyst.Substrate-Rh Complex
2C-H activation via a concerted metalation-deprotonation (CMD) pathway to form a five-membered rhodacycle.Rhodacycle Intermediate
3Coordination and migratory insertion of an unsaturated coupling partner (e.g., an alkyne).Seven-membered Rhodacycle
4Reductive elimination to form the C-C bond and regenerate a Rh(I) species.Product-Rh(I) Complex
5Oxidation of Rh(I) to Rh(III) by an oxidant to complete the catalytic cycle.[CpRh(III)] Catalyst

This generalized pathway highlights the potential for creating complex, fused-ring systems from the furanone core. The regioselectivity of the C-H activation would be a critical aspect to control in such transformations.

Organocatalytic Mechanisms in Furanone Chemistry

Organocatalysis offers a metal-free approach to asymmetric synthesis and functionalization. For furanone systems, various organocatalytic activation modes can be envisioned. For example, chiral Brønsted acids could protonate the carbonyl oxygen, enhancing the electrophilicity of the furanone and enabling enantioselective nucleophilic additions.

Alternatively, chiral amines could react with the furanone to form a nucleophilic enamine or a transiently generated chiral enolate, which could then participate in stereocontrolled reactions with electrophiles. The steric hindrance imposed by the three phenyl groups at the C5 position and the methyl group at the C4 position of this compound would likely play a significant role in the stereochemical outcome of such reactions.

While specific organocatalytic transformations of this compound are not prevalent in the literature, the principles of organocatalysis suggest a rich potential for developing novel asymmetric methodologies for the modification of this complex scaffold.

Structural Characterization and Advanced Spectroscopic Analysis of 4 Methyl 3,5,5 Triphenylfuran 2 5h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 4-Methyl-3,5,5-triphenylfuran-2(5H)-one, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the methyl and phenyl protons. The methyl group protons at the C4 position would likely appear as a singlet, given the absence of adjacent protons for coupling. The fifteen protons of the three phenyl groups would resonate in the aromatic region of the spectrum, likely as a complex multiplet.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the lactone ring is expected to have a characteristic chemical shift in the downfield region. The spectrum would also show signals for the olefinic carbons (C3 and C4), the quaternary sp³-hybridized carbon at the C5 position, the methyl carbon, and the various carbons of the three phenyl rings. The presence of three distinct sets of signals for the phenyl groups would confirm their different chemical environments.

Table 1: Predicted NMR Spectroscopic Data for this compound

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
C=O - ~175 ppm
C3 - ~130 ppm
C4 - ~145 ppm
C5 - ~90 ppm
CH₃ ~2.1 ppm (s, 3H) ~15 ppm

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Bonding Regions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov For this compound, these techniques would confirm the presence of the α,β-unsaturated γ-lactone core and the substituent groups.

Key expected vibrational bands include:

Carbonyl (C=O) Stretch: A strong absorption band in the FT-IR spectrum, typically around 1750-1770 cm⁻¹, is characteristic of an α,β-unsaturated γ-lactone.

Alkene (C=C) Stretch: A band in the region of 1660-1680 cm⁻¹ corresponding to the double bond within the furanone ring.

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region are indicative of the phenyl rings.

C-O Stretches: Strong bands associated with the C-O-C ether linkage of the lactone would be expected.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.

Table 2: Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Expected Intensity
Aromatic C-H Stretch 3050-3150 Medium-Weak
Aliphatic C-H Stretch 2900-3000 Medium-Weak
Carbonyl (C=O) Stretch 1750-1770 Strong
Alkene (C=C) Stretch 1660-1680 Medium-Variable
Aromatic C=C Stretch 1450-1600 Medium-Strong

High-Resolution Mass Spectrometry (HRMS/ESI-MS) for Molecular Formula Confirmation and Adduct Identification

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental formula. For this compound (Molecular Formula: C₂₃H₁₈O₂), HRMS would provide an exact mass measurement that distinguishes it from any other compound with the same nominal mass.

Using Electrospray Ionization (ESI), the molecule is typically observed as protonated or sodiated adducts in the positive ion mode.

Table 3: HRMS Data for this compound

Parameter Value
Molecular Formula C₂₃H₁₈O₂
Monoisotopic Mass 326.1307 u
[M+H]⁺ (Calculated) 327.1380 u
[M+Na]⁺ (Calculated) 349.1199 u

Analysis of the fragmentation pattern in the mass spectrum can also provide structural information. Common fragmentation pathways for this molecule might include the loss of phenyl groups or the cleavage of the furanone ring.

X-ray Crystallographic Analysis for Solid-State Molecular Architecture and Conformation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net While a specific crystal structure for this compound is not publicly available, the technique would reveal precise bond lengths, bond angles, and torsional angles. nih.gov

This analysis would confirm the connectivity of the atoms and provide insight into the molecule's conformation. Key structural features to be determined would include:

The planarity of the furanone ring.

The spatial orientation of the three bulky phenyl groups. Due to steric hindrance, the phenyl groups are expected to be twisted out of the plane of the central furanone ring. The dihedral angles between the phenyl rings and the furanone ring would be precisely measured. nih.gov

Intermolecular interactions, such as π–π stacking or C–H···π interactions, that dictate the crystal packing arrangement. mdpi.com

Based on related structures, the furanone ring itself may adopt a slight envelope or twisted conformation to accommodate the bulky substituents. nih.gov

Chiroptical Spectroscopic Techniques (e.g., VCD) for Chiral Furanone Derivatives

While this compound is an achiral molecule, chiroptical techniques such as Vibrational Circular Dichroism (VCD) are exceptionally powerful for the stereochemical analysis of its chiral derivatives. nih.gov VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. acs.org

For chiral furanones, determining the absolute configuration can be challenging. nih.gov Traditional methods relying on comparing optical rotation signs of similar structures can be misleading, as molecules with the same absolute configuration can exhibit opposite optical rotations. nih.gov

The VCD technique offers a more reliable solution. The process involves:

Recording the experimental VCD spectrum of a chiral furanone derivative.

Performing quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the theoretical VCD spectrum for one of the enantiomers (e.g., the (R)-enantiomer). researchgate.net

Comparing the experimental spectrum to the calculated one. A match between the signs and relative intensities of the VCD bands provides a definitive assignment of the absolute configuration. acs.org

This approach has been successfully applied to determine the previously ambiguous absolute configurations of important flavor compounds like sotolon and maple furanone. acs.orgnih.gov Therefore, VCD stands as a critical tool for the unambiguous stereochemical characterization of any new chiral derivatives based on the this compound scaffold. unesp.br

In-depth Computational Analysis of this compound Remains Elusive

A comprehensive review of scientific literature reveals a notable absence of detailed theoretical and computational studies specifically focused on the chemical compound this compound. Despite the significant role that computational chemistry, particularly Density Functional Theory (DFT), plays in elucidating the structural and electronic properties of organic molecules, this specific furan-2(5H)-one derivative appears to be unexplored in this domain.

Computational methods such as geometry optimization, electronic structure analysis, and investigations into chemical bonding are crucial for understanding the behavior and reactivity of complex organic compounds. However, searches for specific analyses—including conformational analysis of the furan-2(5H)-one ring system, determination of HOMO-LUMO energies, topological analyses (like RDG, ELF, and LOL), charge transfer analysis, and Natural Bond Orbital (NBO) analysis for this compound—have not yielded any specific research findings.

Similarly, investigations into the influence of solvent effects on the molecular properties of this compound using continuum models, such as the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), have not been reported in the available literature.

While general methodologies for these computational techniques are well-established and widely applied to a variety of molecular systems, their specific application to this compound has not been documented in published research. Consequently, data tables and detailed research findings pertaining to its theoretical and computational chemistry are not available at this time. This indicates a potential area for future research within the field of computational organic chemistry.

Theoretical and Computational Chemistry of 4 Methyl 3,5,5 Triphenylfuran 2 5h One

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools to unravel the intricate details of chemical reactions. For furanone synthesis, these methods can map out the most likely pathways, identify key intermediates, and determine the energy requirements for the transformation.

The formation of the furanone ring, a type of lactone, involves the progression from reactants to products through a high-energy state known as the transition state. Computational methods, particularly Density Functional Theory (DFT), are instrumental in characterizing the geometry and energy of these fleeting structures. The transition state is a first-order saddle point on the potential energy surface, and its identification is crucial for understanding the reaction kinetics.

The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur and is a key determinant of the reaction rate. Theoretical calculations can provide accurate estimates of these barriers. For instance, in the Diels-Alder reaction of furan (B31954) derivatives, the activation energy for the formation of the cycloadduct can be determined through transition state analysis. nih.govsemanticscholar.org This involves optimizing the geometry of the transition state structure and calculating its energy relative to the reactants. The feasibility of a reaction is often determined by the change in Gibbs free energy (ΔG), which incorporates both enthalpy and entropy effects. nih.govsemanticscholar.org

Table 1: Representative Calculated Activation Energies for Related Reactions

Reaction Type Model Compound Computational Method Calculated Activation Energy (kcal/mol)
Diels-Alder 2-Substituted Furan + Hexafluoro-2-butyne B3LYP/6-311+G(d,p) Varies with substituent

Note: The data in this table is illustrative and derived from studies on similar compound classes, not specifically 4-Methyl-3,5,5-triphenylfuran-2(5H)-one.

A Potential Energy Surface (PES) is a multidimensional plot that represents the potential energy of a system as a function of its atomic coordinates. libretexts.orgmuni.cz For a chemical reaction, the PES provides a complete energy landscape, illustrating the paths from reactants to products. libretexts.orgmuni.cz Computationally, a PES can be generated by performing a series of energy calculations for different molecular geometries. visualizeorgchem.com

The lowest energy path on the PES is known as the reaction coordinate. By mapping the PES, chemists can visualize the entire reaction pathway, including minima corresponding to stable molecules (reactants, intermediates, and products) and saddle points corresponding to transition states. muni.czresearchgate.net For lactone formation, a relaxed PES scan along the bond-forming distances can reveal the energetic profile of the ring-closing step. researchgate.net Such maps are invaluable for understanding reaction mechanisms and predicting the feasibility of different pathways. libretexts.orgresearchgate.net

Many synthetic routes to furanones employ catalysts to enhance reaction rates and selectivity. Computational chemistry can elucidate the role of the catalyst by modeling its interaction with the substrate. For example, in acid-catalyzed lactonization, theoretical models can show how the catalyst activates the substrate, stabilizes the transition state, and facilitates the ring closure.

By calculating the energies of the catalyzed versus the uncatalyzed reaction pathways, the efficacy of the catalyst can be quantified. These studies can reveal key non-covalent interactions, such as hydrogen bonding or electrostatic interactions, between the catalyst and the substrate that are responsible for the catalytic effect.

Molecular Dynamics (MD) Simulations for Conformational Space and Stability

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the conformational landscape and thermodynamic stability of a molecule like this compound.

An MD simulation can explore the different spatial arrangements (conformations) that the molecule can adopt due to the rotation around its single bonds. For a molecule with multiple phenyl rings, like the one , a multitude of conformations are possible. The simulation can reveal the most stable (lowest energy) conformations and the energy barriers between them. nih.gov Analysis of the simulation trajectory can yield important information about the molecule's flexibility, average structure, and the time scales of conformational changes. mdpi.com The radius of gyration, for instance, can be calculated from the simulation to understand the compactness of the molecule's folded states. nih.gov

Prediction of Advanced Spectroscopic Parameters

Computational quantum chemistry can predict various spectroscopic properties with a high degree of accuracy, aiding in the characterization of new compounds and the interpretation of experimental data.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. This method can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations help to understand the electronic transitions, such as π→π* and n→π*, that are responsible for the molecule's color and photochemical behavior. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP is a plot of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for understanding the charge distribution and predicting sites of electrophilic and nucleophilic attack. nih.gov Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, while regions of positive potential (blue) indicate electron-poor areas. researchgate.net

Non-Linear Optical (NLO) Analysis: Molecules with large differences in their ground- and excited-state dipole moments can exhibit significant NLO properties. Computational methods can calculate the dipole moment (μ), polarizability (α), and first hyperpolarizability (β), which are key parameters for assessing a molecule's NLO response. researchgate.net Compounds with high β values are of interest for applications in optoelectronics. researchgate.net

Table 2: Calculated Electronic and NLO Properties for Structurally Related Furanones

Compound Dipole Moment (Debye) Polarizability (α) (a.u.) Hyperpolarizability (β) (a.u.)
2(5H)-Furanone 4.67 - -
2(5-Methyl)-furanone 4.88 - -

Source: Data adapted from a computational study on furanone and its derivatives. ajchem-b.com

Investigation of Heteroatom and Substituent Effects on Reactivity via Quantum Chemical Methods

The reactivity and electronic properties of the furanone core are significantly influenced by the nature and position of its substituents. Quantum chemical methods, such as DFT, are ideally suited to systematically investigate these effects.

By computationally modeling a series of furanone derivatives with different substituents (e.g., electron-donating or electron-withdrawing groups), it is possible to quantify their impact on the molecule's electronic structure and reactivity. For example, a study on 2(5H)-furanone and its 5-methyl and 5-phenyl derivatives showed that the phenyl group leads to better reactivity and antioxidativity compared to the methyl-substituted and unsubstituted counterparts. ajchem-b.com

Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly informative. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. ajchem-b.comsphinxsai.com Substituents can modulate this gap, thereby tuning the molecule's chemical behavior. For instance, in the Diels-Alder reaction of 2-substituted furans, an NH2 substituent was found to make the reaction most favorable. nih.govsemanticscholar.org

Table 3: List of Compounds Mentioned

Compound Name
This compound
Furan
2-Substituted Furans
α-halocarboxylates
2(5H)-Furanone
2(5-Methyl)-furanone
2(5-Phenyl)-furanone

Applications in Chemical Synthesis and Materials Science

Role as Versatile Synthetic Intermediates and Building Blocks

The furan-2(5H)-one ring system, also known as a butenolide, is a prominent structural motif in numerous natural products and pharmacologically active compounds. bohrium.com This makes its derivatives, including the title compound, valuable intermediates in synthetic organic chemistry. bohrium.com The furan-2(5H)-one scaffold serves as a precursor for a diverse array of more complex heterocyclic compounds. nih.gov

The reactivity of the butenolide ring allows for various chemical transformations. The double bond, the ester functionality, and the carbons adjacent to the oxygen atoms can all participate in reactions, making these compounds versatile building blocks. For instance, they are widely used as precursors for preparing different types of heterocyclic molecules that possess significant biological activity. nih.gov The synthesis of these building blocks can often be achieved through efficient, one-pot, multi-component reactions, highlighting their accessibility for further synthetic elaboration. researchgate.netnih.gov The presence of three phenyl groups in 4-Methyl-3,5,5-triphenylfuran-2(5H)-one would impart significant steric influence and lipophilicity, properties that can be exploited in the design of complex molecular architectures.

Table 1: Examples of Multi-Component Syntheses of Substituted Furan-2(5H)-ones This table is interactive. You can sort and filter the data.

Reactants Catalyst Product Type Yield Reference
Amines, Aldehydes, Diethyl Acetylenedicarboxylate Silica Sulfuric Acid 3,4,5-Trisubstituted 2(5H)-furanones High nih.govresearchgate.net
Aryl Aldehydes, 4-Amino Pyridine (B92270), Dimethyl Acetylenedicarboxylate Magnetic Nanocatalyst 3,4,5-Trisubstituted Furan-2(5H)-ones Moderate researchgate.net

Utilization in the Construction of Complex Organic Molecules and Scaffolds

Building upon their role as intermediates, furan-2(5H)-ones are instrumental in the total synthesis of complex natural products. nih.gov The stereochemistry and functionalization of the furanone ring can be precisely controlled and then carried through subsequent reaction steps to build larger, more intricate molecules. For example, the tetrahydrofuran (B95107) motif, which can be derived from furanones, is a common feature in marine-derived terpenes and lipids with significant biological properties. nih.gov

The synthesis of chiral molecules is another important application. Chiral sulfones based on the 2(5H)-furanone scaffold have been synthesized and shown to possess potent antimicrobial properties. nih.gov These syntheses often start with commercially available furanone derivatives, which are then modified to introduce chirality and new functional groups, such as thioethers that are subsequently oxidized to sulfones. nih.gov The triphenyl substitution pattern of this compound would provide a rigid and well-defined three-dimensional structure, making it an interesting scaffold for creating complex, sterically hindered molecules.

Development of New Synthetic Reagents and Catalysts Based on Furan-2(5H)-one Structure

The development of novel reagents and catalysts from the furan-2(5H)-one structure is a less explored area compared to its use as a synthetic intermediate. While various catalysts are employed for the synthesis of furanones, researchgate.netnih.gov the use of furanones as the primary scaffold for a reagent or catalyst is not well-documented in current literature. However, the rigid structure and potential for functionalization of compounds like this compound suggest possibilities. The phenyl groups could be functionalized to introduce coordinating atoms (e.g., phosphorus, nitrogen, sulfur) that could bind to metal centers, creating novel ligands for catalysis. The inherent chirality in some furanone derivatives could also be exploited in asymmetric catalysis.

Applications in Material Science as Functional Components (e.g., Optoelectronic Properties, Chromophores)

The application of furan-2(5H)-one derivatives in materials science is an emerging field. The core structure is part of a class of π-conjugated systems that can exhibit interesting electronic and optical properties. While specific studies on the optoelectronic properties of this compound are not available, the extensive conjugation provided by the three phenyl groups suggests potential in this area.

Compounds with multiple phenyl groups, such as tetraphenylene (B3251814) derivatives, are known for their unique structural and electronic properties. researchgate.net π-conjugated functional materials are of great interest for their potential use in optoelectronic devices like organic solar cells and solid-state lighting. taylorfrancis.com The key to these properties is often a donor-acceptor (D-A) structure within the molecule. taylorfrancis.com The furan-2(5H)-one moiety can act as an electron-accepting component. By functionalizing the phenyl rings with electron-donating groups, it would be possible to design a molecule with tunable optoelectronic characteristics. The protonation of similar conjugated systems has been shown to cause significant shifts in absorption and photoluminescence, a property that could be useful in developing sensors. nih.gov

Table 2: Key Properties for Optoelectronic Materials

Property Description Relevance to Furan-2(5H)-one Scaffold
π-Conjugation A system of connected p-orbitals with delocalized electrons in a molecule. The double bond in the furanone ring and the attached phenyl groups create an extended conjugated system.
Band Gap The energy difference between the top of the valence band and the bottom of the conduction band. Determines the electronic and optical properties. Can be tuned by modifying substituents on the phenyl rings.
Chromophore The part of a molecule responsible for its color. The conjugated system acts as a chromophore; its absorption spectrum can be modified by functionalization.

| Luminescence | Emission of light by a substance not resulting from heat. | Potential for fluorescence or phosphorescence, useful in organic light-emitting diodes (OLEDs). |

Design and Synthesis of Linkers for Chemical Conjugation

The use of this compound as a linker for chemical conjugation is a speculative but plausible application. Linkers are molecules that covalently connect two or more other molecules, for example, in the creation of antibody-drug conjugates or in attaching molecules to solid supports. The furanone ring offers several points for modification. The phenyl groups could be functionalized with reactive groups (e.g., carboxylic acids, amines, alkynes) to allow for covalent attachment to other molecules. The steric bulk of the triphenyl groups would create a rigid, well-defined spacer, which can be advantageous in controlling the distance and orientation between the conjugated entities. Organosulfur compounds, which can be synthesized from furanone precursors, are also used as ligands and spacers in the preparation of metal coordination complexes and organometallic frameworks. nih.gov

Future Research Directions and Unexplored Reactivity of 4 Methyl 3,5,5 Triphenylfuran 2 5h One

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for producing substituted furan-2(5H)-ones often rely on multi-step procedures or harsh reaction conditions. Future research should prioritize the development of more efficient and environmentally benign synthetic pathways to access 4-Methyl-3,5,5-triphenylfuran-2(5H)-one and its analogues.

Key areas for investigation include:

One-Pot Multicomponent Reactions (MCRs): Designing novel MCRs that can construct the complex furanone core in a single step from readily available starting materials would significantly improve efficiency. researchgate.net MCRs are known for their high atom economy and reduced waste generation, aligning with the principles of green chemistry. researchgate.net

Catalytic Carboxylation Reactions: Exploring palladium-catalyzed carboxylation reactions using carbon dioxide as a C1 source could provide a sustainable route to the lactone ring. researchgate.net This approach leverages a renewable and non-toxic reagent to build molecular complexity.

Bio-based Feedstocks: Investigating the use of derivatives from bio-renewable sources, such as furfural (B47365) or other biomass-derived furanic compounds, as precursors could offer a greener alternative to petroleum-based starting materials. researchgate.netmdpi.com

Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of highly substituted furanones like this compound can be challenging in terms of yield and selectivity. The exploration of advanced catalytic systems is crucial for overcoming these limitations.

Future research could focus on:

Transition-Metal Catalysis: While palladium has shown utility, investigating other transition metals (e.g., nickel, copper, rhodium) could uncover new reactivity patterns and more efficient catalytic cycles for the key bond-forming steps. researchgate.netpurdue.edu

Nanocatalysts: The use of heterogeneous nanocatalysts could offer advantages such as high catalytic activity, ease of separation, and recyclability, making the synthesis more practical and economical. researchgate.net For instance, heteropoly acid-supported ZSM-5 nanocatalysts have been used effectively in similar syntheses. researchgate.net

Organocatalysis: Developing metal-free, organocatalytic routes would be a significant step towards a more sustainable synthesis. Chiral organocatalysts could also enable the enantioselective synthesis of furanone derivatives, which is of high interest for biological applications.

Advanced Mechanistic Investigations Using Combined Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms governing the formation of this compound is essential for optimizing existing synthetic routes and designing new ones.

Prospective studies should include:

Kinetic Studies: Performing detailed kinetic analysis using techniques like UV-Vis spectroscopy can help determine the reaction order, identify the rate-determining step, and elucidate the roles of different reactants and catalysts. researchgate.net

In-situ Spectroscopic Monitoring: Employing techniques such as in-situ NMR or IR spectroscopy to monitor the reaction progress in real-time can help identify and characterize transient intermediates, providing direct evidence for the proposed reaction pathway.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model the reaction pathway, calculate the energies of intermediates and transition states, and rationalize experimental observations. This combined approach can provide a comprehensive picture of the reaction mechanism at the molecular level. researchgate.net

Synthesis of Advanced Functional Materials Incorporating the Furan-2(5H)-one Moiety

The rigid, bulky, and electronically distinct nature of the this compound core makes it an attractive building block for novel functional materials.

Potential research avenues are:

Optoelectronic Materials: The triphenyl-substituted furan (B31954) structure is reminiscent of motifs used in organic light-emitting diodes (OLEDs) and other optoelectronic devices. acs.org Synthesizing polymers or co-oligomers incorporating this moiety could lead to new materials with interesting photophysical properties. The bulky phenyl groups may help to improve solubility and prevent aggregation-induced quenching. acs.org

Non-Linear Optical (NLO) Chromophores: The furanone ring can act as part of a π-conjugated system. By attaching electron-donating and electron-accepting groups to the phenyl rings, it may be possible to create push-pull chromophores with significant NLO properties. researchgate.net

Biologically Active Compounds: The furan-2(5H)-one ring is a common scaffold in many natural products and biologically active molecules, exhibiting a wide range of activities including antimicrobial and anti-inflammatory properties. unipi.it Synthesizing and screening a library of derivatives of this compound could lead to the discovery of new therapeutic agents.

Integration with Emerging Synthetic Methodologies (e.g., Flow Chemistry, High-Throughput Screening)

Modern synthetic methodologies can accelerate the discovery, optimization, and production of complex molecules like this compound.

Future efforts should embrace:

Continuous-Flow Synthesis: Translating the optimal batch synthesis to a continuous-flow process can offer numerous advantages, including improved safety, better control over reaction parameters (temperature, pressure, reaction time), and easier scalability. acs.orguc.pt This is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates.

High-Throughput Screening (HTS): Using automated, miniaturized platforms to rapidly screen a wide range of catalysts, solvents, and reaction conditions can significantly accelerate the optimization process. nih.gov

Combinatorial Chemistry: Applying combinatorial principles to generate large libraries of furanone derivatives by systematically varying the substituents (e.g., on the phenyl rings) can facilitate the discovery of molecules with desired properties, whether for materials science or medicinal chemistry applications. nih.gov This approach, combined with HTS, provides a powerful tool for structure-activity relationship (SAR) studies. nih.gov

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